Antifungal Potential of 1,2,4-Triazole Derivatives with Cyclopropyl Moieties
No direct bioactivity data exists for Compound 2199385-13-0. The closest class-level evidence comes from a series of 1,2,4-triazole derivatives containing cyclopropyl moieties, designed as sterol demethylase inhibitors (DMIs). The most potent compound in that series, 5k, exhibited an in vitro EC50 of 1.22 µg/mL against Fusarium graminearum, outperforming the positive control tebuconazole in in vivo preventative effects at 200 µg/mL [1]. While Compound 2199385-13-0 shares the 1,2,4-triazole core and a cyclopropyl substituent with this series, it lacks the critical oxime ether pharmacophore and oximino group that were identified as essential for CYP51 binding [1].
| Evidence Dimension | Antifungal activity (In vitro EC50) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Compound 5k (1,2,4-triazole derivative with oxime ether and cyclopropyl): EC50 = 1.22 µg/mL against F. graminearum |
| Quantified Difference | Not calculable |
| Conditions | Mycelial growth inhibition assay against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea [1] |
Why This Matters
This demonstrates the potential of the class, but highlights that the specific cyclopropyl-oxolane substitution pattern of the target compound remains unvalidated against this or any other biological target.
- [1] Sun, S., Yan, J., Zuo, J., Wang, X., Chen, M., Lu, A., Yang, C., & Li, G. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. New Journal of Chemistry, 45, 18898-18907. View Source
